1-(5-(Bromomethyl)-2-(difluoromethyl)phenyl)-1-chloropropan-2-one

Description

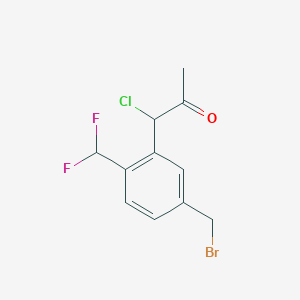

The compound 1-(5-(Bromomethyl)-2-(difluoromethyl)phenyl)-1-chloropropan-2-one is a halogenated aromatic ketone featuring a bromomethyl group at the 5-position and a difluoromethyl group at the 2-position of the benzene ring, with a chlorinated propanone moiety. This analog has a molecular formula of C₁₁H₁₀BrClF₂O, a molar mass of 311.55 g/mol, and a predicted boiling point of 335.8±37.0 °C . The bromomethyl and difluoromethyl groups likely enhance electrophilic reactivity and metabolic stability, making such compounds valuable intermediates in medicinal chemistry and materials science.

Properties

Molecular Formula |

C11H10BrClF2O |

|---|---|

Molecular Weight |

311.55 g/mol |

IUPAC Name |

1-[5-(bromomethyl)-2-(difluoromethyl)phenyl]-1-chloropropan-2-one |

InChI |

InChI=1S/C11H10BrClF2O/c1-6(16)10(13)9-4-7(5-12)2-3-8(9)11(14)15/h2-4,10-11H,5H2,1H3 |

InChI Key |

DJVUUIOJFSQBIS-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)C(C1=C(C=CC(=C1)CBr)C(F)F)Cl |

Origin of Product |

United States |

Preparation Methods

The synthesis of 1-(5-(Bromomethyl)-2-(difluoromethyl)phenyl)-1-chloropropan-2-one typically involves multiple steps, starting from commercially available precursors. One common synthetic route involves the bromination of a suitable precursor followed by difluoromethylation and chlorination reactions. The reaction conditions often require the use of specific catalysts and reagents to achieve the desired product with high yield and purity .

Chemical Reactions Analysis

1-(5-(Bromomethyl)-2-(difluoromethyl)phenyl)-1-chloropropan-2-one undergoes various types of chemical reactions, including:

Substitution Reactions: The bromomethyl group can undergo nucleophilic substitution reactions, leading to the formation of different derivatives.

Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to yield various products.

Addition Reactions: The chloropropanone moiety can participate in addition reactions with nucleophiles

Common reagents used in these reactions include organometallic reagents, oxidizing agents, and reducing agents. The major products formed depend on the specific reaction conditions and the nature of the reagents used.

Scientific Research Applications

1-(5-(Bromomethyl)-2-(difluoromethyl)phenyl)-1-chloropropan-2-one has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound can be used in the development of bioactive molecules for pharmaceutical research.

Industry: It is used in the production of materials with unique properties, such as polymers and coatings

Mechanism of Action

The mechanism of action of 1-(5-(Bromomethyl)-2-(difluoromethyl)phenyl)-1-chloropropan-2-one involves its interaction with specific molecular targets. The bromomethyl and difluoromethyl groups can participate in various chemical interactions, leading to the activation or inhibition of biological pathways. The exact molecular targets and pathways depend on the specific application and the nature of the compound’s interaction with other molecules .

Comparison with Similar Compounds

Positional Isomers: Bromomethyl Substitution

A key structural distinction lies in the position of the bromomethyl group. For example, 1-(4-(Bromomethyl)-2-(difluoromethyl)phenyl)-1-chloropropan-2-one has the bromomethyl group at the 4-position, whereas the target compound places it at the 5-position. This positional difference may influence steric interactions and electronic effects, altering reactivity in substitution or coupling reactions.

Functional Group Variations: Difluoromethyl vs. Trifluoromethoxy

Replacing the difluoromethyl group with a trifluoromethoxy group (as in 1-(5-(Bromomethyl)-2-(trifluoromethoxy)phenyl)-2-chloropropan-1-one, CAS: 1804181-19-8 ) introduces a stronger electron-withdrawing effect due to the trifluoromethoxy moiety. This substitution increases molecular weight (345.54 g/mol vs. 311.55 g/mol) and likely enhances thermal stability, as seen in its higher predicted boiling point. Such modifications are critical in drug design, where trifluoromethoxy groups improve bioavailability and membrane permeability compared to difluoromethyl groups.

Chlorinated Propanone Derivatives

Compounds like 1-(2-(Benzo[d]oxazol-2-yl)hydrazono)-1-chloropropan-2-one demonstrate the versatility of the chloropropanone backbone in forming hydrazone derivatives with heterocyclic systems. These derivatives exhibit anti-tumor activity, suggesting that the target compound’s chloropropanone group could be functionalized for biomedical applications.

Brominated Aromatic Ketones

2-Bromo-1-(4-methylphenyl)-3-phenyl-prop-2-en-1-one shares a brominated aromatic ketone structure but lacks the difluoromethyl and chloropropanone groups. Its synthesis involves bromination of enones, a method that could be adapted for the target compound. The absence of fluorine in this analog reduces its metabolic stability but simplifies synthesis, highlighting a trade-off between functionality and synthetic complexity.

Data Table: Key Properties of Comparable Compounds

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.